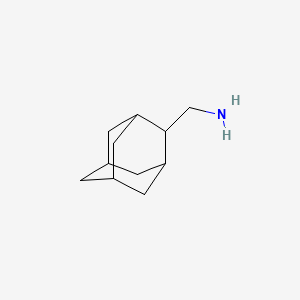

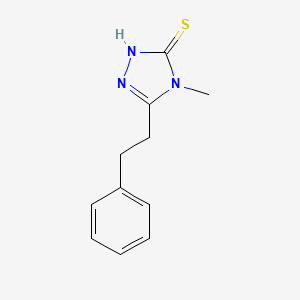

4-甲基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇

描述

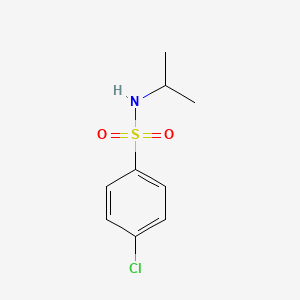

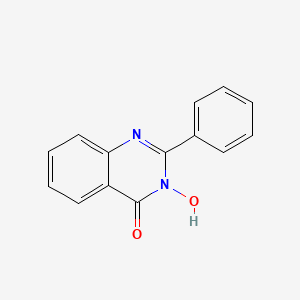

4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (MPT) is a sulfur-containing heterocyclic compound that has been the subject of numerous scientific studies. It is a small molecule that has a wide range of applications, from drug design to industrial applications. MPT has been used in various areas of research, including drug design, medicinal chemistry, and biochemistry.

科学研究应用

电化学研究和腐蚀抑制4-甲基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇,以及相关的硫代三唑化合物,已经在水-醇介质中进行了电化学行为的研究。这些研究表明,这类化合物表现出氧化反应,可能有益于腐蚀抑制的目的。具体来说,4H-1,2,4-三唑的衍生物已经显示出在盐性环境中对金属如铜的腐蚀抑制剂具有良好的效果,暗示通过化学吸附在金属表面形成保护层的机制 (Chauhan et al., 2019)。

抗菌和抗肿瘤活性对4H-1,2,4-三唑衍生物的研究,包括4-甲基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇,已经扩展到探索它们作为抗菌和抗肿瘤药物的潜力。已经合成了新的衍生物以研究它们对肿瘤细胞DNA甲基化水平的影响,显示这些化合物可以作为DNA甲基化的抑制剂,这是癌症进展所必需的过程 (Hovsepyan et al., 2018)。此外,已经评估了几种1,2,4-三唑衍生物的抗菌活性,其中一些对各种病原体显示出有希望的结果 (Bayrak et al., 2009)。

染料敏化太阳能电池(DSSCs)在可再生能源领域,已经对4-甲基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇和类似化合物进行了研究,以探索它们在染料敏化太阳能电池(DSSCs)中的应用。一个包含三唑衍生物的新型硫醇/二硫化物电解质系统已经证明能够增强DSSCs中对电极反应的电催化活性。这项研究表明,4H-1,2,4-三唑衍生物可能有助于开发更高效和更稳定的DSSCs (Hilmi et al., 2014)。

对低碳钢的抑制机制对4-甲基-5-(2-苯乙基)-4H-1,2,4-三唑-3-硫醇的腐蚀抑制机制进行进一步研究,为了了解它与低碳钢表面的相互作用提供了见解。这些研究采用了各种电化学技术来理解这类化合物如何吸附到金属表面,提供了在酸性介质中防止腐蚀的保护。这些三唑衍生物作为腐蚀抑制剂的有效性归因于它们在金属表面形成稳定吸附层的能力,从而防止进一步的降解 (Bentiss et al., 2007)。

作用机制

Target of Action

The primary targets of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol are likely involved in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These targets play a crucial role in neuroprotection and anti-neuroinflammatory responses .

Mode of Action

Based on its structural similarity to other triazole-based compounds, it may interact with its targets by binding to specific receptor sites, thereby inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects of these pathways include neuroprotection and anti-neuroinflammatory responses .

Pharmacokinetics

The presence of a benzene ring in the compound might allow for resonance stabilization, which could influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway, leading to neuroprotective and anti-neuroinflammatory effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s action might be influenced by the presence of other molecules in the environment, such as histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a new class of potential anticancer agents, which play a crucial role in epigenetic or non-epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells .

属性

IUPAC Name |

4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISPWNDSNLAABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350166 | |

| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807236 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

663181-83-7 | |

| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。